molecular formula C13H17Cl3N4S B1431206 5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride CAS No. 1426290-91-6

5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride

Cat. No. B1431206
M. Wt: 367.7 g/mol
InChI Key: YCAFSVXKURVWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levocetirizine dihydrochloride, the active component of XYZAL tablets and oral solution, is an orally active H1-receptor antagonist . The chemical name is ®- [2- [4- [ (4-chlorophenyl) phenylmethyl]-1-piperazinyl] ethoxy] acetic acid dihydrochloride .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .


Chemical Reactions Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .


Physical And Chemical Properties Analysis

Information regarding the physical and chemical properties of the chlorophenols is located in Table 4-2 . Except for 2-CP, which is a liquid at room temperature, all of the chlorophenols discussed in this profile are solids at room temperature .

Scientific Research Applications

Antimicrobial and Antibacterial Activity

  • Synthesis and Antibacterial Screening : Novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing a piperazine nucleus, including the subject compound, were synthesized and showed moderate activity against Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).
  • Antimicrobial Properties : Compounds containing 1,3,4-thiadiazole and 1,3,4-thiadiazine showed significant inhibition of bacterial and fungal growth, indicating potential as antimicrobial agents (Purohit et al., 2011).

Anticancer Activity

  • Anticancer Agent Development : A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, including substituted piperazines, demonstrated high cytotoxicity toward MCF-7 and HepG2 cancer cell lines, suggesting their potential in cancer therapy (El-Masry et al., 2022).

Anticonvulsant and Muscle Relaxant Activities

  • Neurological Applications : New derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazine showed promising anticonvulsant and muscle relaxant activities, offering potential for therapeutic use in neurological disorders (Sharma et al., 2013).

Antituberculosis and Antileishmanial Activities

  • Treatment of Tuberculosis and Leishmaniasis : Novel 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents exhibited significant antileishmanial activity, and some derivatives showed potent activity against tuberculosis, highlighting their therapeutic potential (Tahghighi et al., 2011).

Safety And Hazards

The safety data sheet for Hydroxyzine dihydrochloride, a related compound, indicates that it may cause drowsiness or dizziness and is suspected of damaging the unborn child . It should be used during pregnancy only if clearly needed .

properties

IUPAC Name

5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4S.2ClH/c14-11-3-1-10(2-4-11)12-9-19-13(17-16-12)18-7-5-15-6-8-18;;/h1-4,15H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAFSVXKURVWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(CS2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride
Reactant of Route 2
5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride
Reactant of Route 3
5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride
Reactant of Route 4
5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride
Reactant of Route 5
5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride
Reactant of Route 6
5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.